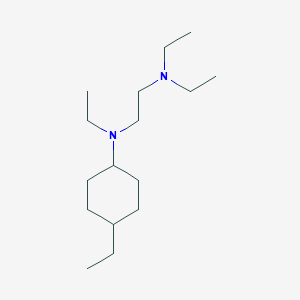![molecular formula C23H25N3 B3850224 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline](/img/structure/B3850224.png)
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline
Descripción general
Descripción
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline, also known as Prazosin, is a synthetic alpha-1 adrenergic receptor antagonist used as a medication to treat hypertension and post-traumatic stress disorder. Prazosin is a member of the quinazoline class of compounds and has a molecular formula of C19H21N5O4.
Mecanismo De Acción
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline works by blocking the alpha-1 adrenergic receptors, which are located in the smooth muscle cells of blood vessels. This results in vasodilation and a decrease in blood pressure. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline also blocks the alpha-1 adrenergic receptors in the central nervous system, which can reduce the symptoms of post-traumatic stress disorder.
Biochemical and Physiological Effects:
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has been shown to have several biochemical and physiological effects. It can reduce blood pressure, increase urine flow, and decrease the symptoms of post-traumatic stress disorder. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has also been shown to have anti-inflammatory effects and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has several advantages for lab experiments. It is readily available and relatively inexpensive. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline is also easy to administer and has a well-established mechanism of action. However, 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in humans. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline can also have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline. One area of interest is the potential use of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline in treating heart failure and other cardiovascular diseases. Another area of research is the use of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline in combination with other medications for the treatment of post-traumatic stress disorder. Additionally, there is interest in developing new formulations of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline with improved pharmacokinetic properties. Finally, there is a need for further research on the biochemical and physiological effects of 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline to better understand its mechanism of action.
Aplicaciones Científicas De Investigación
4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has been extensively studied for its potential therapeutic effects in various medical conditions. Research has shown that 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline can be used to treat hypertension, post-traumatic stress disorder, and benign prostatic hyperplasia. 4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}quinoline has also been studied for its potential use in treating heart failure, Raynaud's phenomenon, and urinary incontinence.
Propiedades
IUPAC Name |
4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3/c1-2-7-20(8-3-1)9-6-14-25-15-17-26(18-16-25)19-21-12-13-24-23-11-5-4-10-22(21)23/h1-13H,14-19H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYVRZCFYBWXHH-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(4-ethylcyclohexyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3850142.png)
![(4-ethylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3850147.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B3850155.png)

![ethyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-1-piperidinecarboxylate](/img/structure/B3850163.png)


![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3850180.png)

![(5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-furyl)methyl acetate](/img/structure/B3850200.png)



